molecular formula C13H13NO3 B1298541 Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 2286-29-5

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No. B1298541
CAS RN: 2286-29-5
M. Wt: 231.25 g/mol
InChI Key: KJKGDEVERRGVFA-DHZHZOJOSA-N
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Description

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group and a methoxyphenyl group attached to an acrylate ester framework.

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its derivatives has been explored through different methods. For instance, the diradical polymerization of acrylonitrile initiated by a related compound, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, has been studied, indicating that the polymerization occurs at elevated temperatures with a specific kinetic equation and activation energy . Additionally, the Knoevenagel condensation reaction has been employed to synthesize various substituted ethylenes, including those with methoxyethyl phenylcyanoacrylate structures, which were then copolymerized with styrene .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate derivatives has been determined using techniques such as single crystal X-ray diffraction, which has revealed the presence of a three-dimensional supramolecular network in the Z isomer of a closely related compound . Vibrational frequency analysis, FT-IR, and Laser-Raman spectra, along with DFT studies, have been conducted to determine the optimized geometric parameters and vibrational frequencies of the compound, showing good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been explored in various chemical reactions. For example, the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines has been described, leading to the formation of ethyl 2-[(alkylamino)(cyano)methyl] acrylates . The compound has also been used as a starting material for the synthesis of novel trisubstituted ethylenes, which were subsequently copolymerized with styrene .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate have been characterized through various analytical techniques. Single crystal X-ray diffraction studies have provided insights into the crystal structure of a related compound, while NMR and mass spectrometry have confirmed the molecular structure . The optical, thermal, and electrical properties of the compound have been investigated, revealing its absorption properties, molar extinction coefficient, emission behavior, and photoconductivity . Vibrational spectroscopy and DFT calculations have further elucidated the compound's molecular energy values, including HOMO-LUMO energies .

Scientific Research Applications

Photoprotection and Toxicity Evaluation

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, in the form of its derivative LQFM048, has been studied for its photoprotective effects and toxicity profile. LQFM048 shows potential as a new sunscreen product, demonstrating low degradation under sunlight, interesting redox potential indicating antioxidant properties, and low acute oral systemic toxicity in mice. This makes it a promising candidate for further development in photoprotective applications (Vinhal et al., 2016).

Vibrational Frequency Analysis

Research has been conducted on the vibrational frequency analysis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate using FT-IR and Laser-Raman spectroscopy. Theoretical vibrational frequencies, IR intensities, and Raman activities were calculated, showing good agreement with experimental data. This research provides insights into the molecular structure and properties of the compound (Sert et al., 2014).

Corrosion Inhibition

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been studied for its role in corrosion inhibition. Research shows that synthetic acrylamide derivatives of this compound are effective as corrosion inhibitors for copper in nitric acid solutions. The compounds exhibit mixed-type inhibition properties and follow a chemical adsorption process, offering a potential application in corrosion protection (Abu-Rayyan et al., 2022).

Supramolecular Assembly

Studies have been conducted on the supramolecular assembly of Ethyl 2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, including the (4-methoxyphenyl) variant. These studies focus on interactions such as N⋯π and O⋯π, which are crucial in the crystal packing of these compounds. This research is significant for understanding the molecular interactions and structure of these compounds (Zhang et al., 2011).

Safety And Hazards

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a chemical compound that should be handled with care. It is a strong irritant to the lungs and eyes . The threshold limit value for ECA is 0.2 ppm .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKGDEVERRGVFA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

CAS RN

2286-29-5
Record name 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, ethyl ester
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406862
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JJ Chen, J Wang - Dyes and pigments, 1995 - Elsevier
A series of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives (7a–7h) was prepared by cyclization of ethyl 2-cyano-3-substituted acrylates (5a–5h) with 3-acetylpyrene (6) in the …
Number of citations: 9 www.sciencedirect.com
AZ Sayed, MS Aboul-Fetouh, HS Nassar - Journal of Molecular Structure, 2012 - Elsevier
Several novel pyrazolopyrimidine azo compounds were achieved from diazotization of 4-aminoacetanilide and coupling with malononitrile and then refluxed with hydrazine hydrate to …
Number of citations: 75 www.sciencedirect.com
AS Harisha, SP Nayak, K Nagarajan, TNG Row… - Tetrahedron, 2016 - Elsevier
Exposure of ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate 1f to triethylamine in hot ethanol resulted in the formation of the dihydro derivative 2f and vinylogue 3f in high yields. …
Number of citations: 5 www.sciencedirect.com
VV Dotsenko, AE Sinotsko, VD Strelkov, EA Varzieva… - Molecules, 2023 - mdpi.com
The reaction between dithiomalondianilide (N,N’-diphenyldithiomalondiamide) and alkyl 3-aryl-2-cyanoacrylates in the presence of morpholine in the air atmosphere leads to the …
Number of citations: 2 www.mdpi.com
IA Abdelhamid, ES Darwish, MA Nasra… - …, 2010 - thieme-connect.com
Novel azaenamines incorporating a tetrahydrothiophene moiety were prepared. Michael addition of an azaenamine with α, β-unsaturated nitriles took place to give [1] benzothieno [3′, …
Number of citations: 37 www.thieme-connect.com
C Yue, A Mao, Y Wei, M Lü - Catalysis Communications, 2008 - Elsevier
A task-specific ionic liquid, [H 3 N + –CH 2 –CH 2 –OH][CH 3 COO − ] was synthesized and used as catalyst in the Knoevenagel condensation reaction of various kinds of aromatic …
Number of citations: 169 www.sciencedirect.com
MM Ghorab, FA Ragab, HI Heiba… - European Journal of …, 2016 - Elsevier
A novel series of sulfonamide derivatives 4–21 have been synthesized starting from the strategic starting material (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) …
Number of citations: 46 www.sciencedirect.com
MS Salem, SI Sakr, WM El‐Senousy… - Archiv der …, 2013 - Wiley Online Library
A facile one‐pot four‐component reaction was utilized to construct 2‐oxo‐1,2‐dihydropyridine‐3‐carbonitrile as a scaffold for the synthesis of many fused heterocyclic systems, namely, …
Number of citations: 73 onlinelibrary.wiley.com
HB Bolikolla, SK Merugu - Journal of the Mexican Chemical …, 2023 - ns2.jmcs.org.mx
DIPEAc (diisopropylethylammonium acetate) has been used as a catalyst in the Knoevenagel condensation of aldehydes and ethyl cyanoacetate to produce cyanoacrylate with high …
Number of citations: 5 ns2.jmcs.org.mx
HAE Mohamed, HF Al-Shareef - Anti-Cancer Agents in …, 2019 - ingentaconnect.com
Background: Quinolones are a significant group of nitrogen heterocyclic compounds that exist in therapeutic agents, alkaloids, and synthetic small molecules that have important …
Number of citations: 7 www.ingentaconnect.com

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